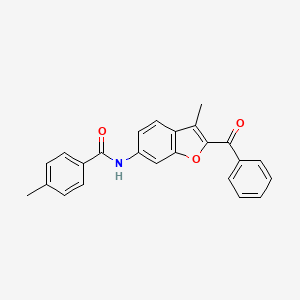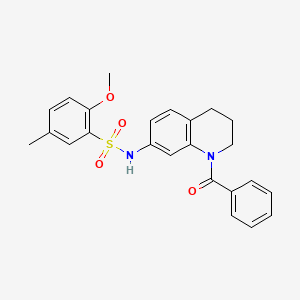
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide (NBMMB) is an organic compound that has been studied extensively for its potential applications in laboratory experiments and scientific research. NBMMB is known to have a wide range of biochemical and physiological effects, and is of particular interest due to its ability to act as a potent inhibitor of certain enzymes.
Applications De Recherche Scientifique
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide has been studied extensively for its potential applications in scientific research. It has been used as a potent inhibitor of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. In addition, it has been used in the study of protein-protein interactions and in the investigation of the structure and function of proteins. It has also been used to study the structure and function of G-protein coupled receptors, which play an important role in signal transduction pathways.
Mécanisme D'action
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is known to act as a potent inhibitor of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. It works by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing its reaction. This inhibition of enzyme activity leads to the inhibition of various biochemical processes, such as signal transduction pathways.
Biochemical and Physiological Effects
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including phosphodiesterases and serine/threonine protein kinases. In addition, it has been shown to modulate the activity of G-protein coupled receptors, which play an important role in signal transduction pathways. It has also been shown to have anti-inflammatory and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is a useful tool for laboratory experiments due to its wide range of biochemical and physiological effects. It is relatively easy to synthesize, and can be used in a variety of experiments. However, it is important to note that N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide can be toxic if used in high concentrations, and should be handled with care.
Orientations Futures
In the future, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide could be used in the development of new drugs and therapies. It could also be used to study the structure and function of proteins, as well as the structure and function of G-protein coupled receptors. Additionally, it could be used to further investigate the biochemical and physiological effects of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide, as well as its potential applications in drug development and therapy. Finally, further research could be conducted to determine the optimal concentrations of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide for various laboratory experiments.
Méthodes De Synthèse
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide is synthesized through a multi-step process that involves the condensation reaction of benzoyl chloride and 4-methylbenzamide, followed by the addition of 3-methyl-1-benzofuran-6-yl alcohol. The product is then purified through a series of chromatographic and recrystallization steps.
Propriétés
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-8-10-18(11-9-15)24(27)25-19-12-13-20-16(2)23(28-21(20)14-19)22(26)17-6-4-3-5-7-17/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKUZZLPYBMMMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B6564829.png)
![2,5-dimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6564842.png)
![2,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6564851.png)

![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B6564859.png)
![6-{[4-(4-methylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6564860.png)

![2-methoxy-5-methyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6564874.png)
![6-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyrimidin-4-amine](/img/structure/B6564881.png)
![4-methyl-2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6564883.png)
![N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564891.png)
![N-{[6-(4-fluorophenyl)-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B6564900.png)
![N-{1-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-methylbenzamide](/img/structure/B6564901.png)
![4-methyl-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6564903.png)